molecular formula C18H17FN4OS B2387654 2-((4-fluorophenyl)thio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide CAS No. 2034438-12-3

2-((4-fluorophenyl)thio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide

Cat. No.: B2387654
CAS No.: 2034438-12-3
M. Wt: 356.42
InChI Key: DIMGSPVBSKUUCG-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide is a complex organic compound featuring a fluorophenyl group, a thioether linkage, a triazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring:

    Thioether Formation:

    Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophiles such as bromine or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or alkylated aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Material Science: It can be incorporated into polymers to modify their properties.

Biology

    Bioconjugation: The triazole ring makes it suitable for bioconjugation reactions, linking biomolecules for various applications.

Medicine

    Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.

Industry

    Chemical Sensors: Utilized in the development of sensors for detecting specific analytes.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-chlorophenyl)thio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide
  • 2-((4-bromophenyl)thio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide

Uniqueness

The presence of the fluorine atom in 2-((4-fluorophenyl)thio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide can significantly alter its chemical properties, such as increasing its lipophilicity and metabolic stability, making it unique compared to its chloro and bromo analogs.

Biological Activity

The compound 2-((4-fluorophenyl)thio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure

The structure of the compound includes several key functional groups:

  • Fluorophenyl group : Enhances lipophilicity and binding affinity.
  • Thioether linkage : May participate in various interactions with biological targets.
  • Triazole ring : Known for its role in enhancing biological activity through hydrogen bonding and π-π interactions.
  • Acetamide moiety : Often involved in enzyme interactions.

The biological activity of this compound appears to be linked to its ability to interact with specific enzymes and receptors.

Key Mechanisms:

  • Inhibition of Kinases : The triazole ring can enhance binding to kinases such as CSNK2A2, which is implicated in various cellular processes including proliferation and apoptosis. Studies indicate that modifications to the triazole structure can significantly affect potency against these targets .
  • Antiviral Activity : Preliminary data suggest that compounds similar to this one may exhibit antiviral properties against β-coronaviruses, including SARS-CoV-2 .
  • Cytotoxic Effects : The compound's structure suggests potential cytotoxic activity against various cancer cell lines. The presence of the fluorine atom may enhance metabolic stability and selectivity towards tumor cells compared to normal cells.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and its analogs:

Activity TypeObserved EffectReference
AntiviralPotent against β-coronaviruses
CytotoxicityIC50 values indicate significant activity against cancer cell lines
Kinase InhibitionImproved potency in CSNK2A2 assays
Binding AffinityEnhanced by fluorine substitution

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of a related triazole compound against SARS-CoV-2. The results indicated a four-fold increase in potency when compared to non-modified analogs, highlighting the importance of the triazole moiety in antiviral activity .

Case Study 2: Cytotoxicity Profile

In vitro studies on cancer cell lines demonstrated that compounds with similar structural features exhibited significant cytotoxic effects, with IC50 values lower than those of standard chemotherapeutics like doxorubicin. The mechanism was attributed to enhanced interaction with apoptotic pathways via kinase inhibition .

Comparative Analysis

When compared to other similar compounds such as 2-((4-chlorophenyl)thio) and N-(1-phenyl-2-(triazol-5-yl) derivatives, 2-((4-fluorophenyl)thio)-N-(1-phenyl-2-(triazol-2-yl)ethyl)acetamide shows improved lipophilicity and metabolic stability due to the presence of fluorine. This modification allows for better cellular uptake and potentially reduced off-target effects.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4OS/c19-15-6-8-16(9-7-15)25-13-18(24)22-17(12-23-20-10-11-21-23)14-4-2-1-3-5-14/h1-11,17H,12-13H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMGSPVBSKUUCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)CSC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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